molecular formula C17H16N2O B127262 Etaqualone CAS No. 97979-65-2

Etaqualone

Cat. No. B127262
CAS RN: 97979-65-2
M. Wt: 264.32 g/mol
InChI Key: UVTJKLLUVOTSOB-UHFFFAOYSA-N
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Description

Streptomyces carzinostaticus. It is a complex molecule consisting of a protein component and a non-protein chromophore, which together exhibit potent cytotoxic activity. Zinostatin has been primarily investigated for its potential in cancer therapy, particularly for hepatocellular carcinoma .

Scientific Research Applications

Zinostatin has been extensively studied for its applications in various fields:

    Chemistry: Zinostatin serves as a model compound for studying the mechanisms of DNA damage and repair.

    Biology: In biological research, zinostatin is used to investigate the cellular responses to DNA damage and the mechanisms of apoptosis.

    Medicine: Clinically, zinostatin is used in the treatment of hepatocellular carcinoma.

    Industry: In the pharmaceutical industry, zinostatin is used as a lead compound for the development of new anticancer agents.

Mechanism of Action

Zinostatin exerts its effects by binding to DNA and inducing single and double-strand breaks. The chromophore component intercalates into the DNA helix, while the protein component stabilizes the complex. This interaction leads to the formation of reactive oxygen species and subsequent DNA damage, ultimately triggering apoptosis in cancer cells . The molecular targets of zinostatin include various DNA repair enzymes and apoptotic pathways, making it a potent inducer of cell death in tumor cells .

Similar Compounds:

    Miriplatin: A platinum-based anticancer agent used in the treatment of hepatocellular carcinoma.

    Cisplatin: Another platinum-based chemotherapeutic agent that induces DNA damage and apoptosis.

Uniqueness of Zinostatin: Zinostatin is unique due to its dual-component structure, consisting of a protein and a chromophore. This combination allows for specific DNA binding and potent cytotoxic effects. Additionally, its ability to induce both single and double-strand DNA breaks sets it apart from other anticancer agents .

Future Directions

There is a lack of recent research on Etaqualone, but it is known that both methaqualone and this compound belong to a recreational drug class called “Huyouyou” in China, and they are popularly abused especially in Inner Mongolia, Shanxi, and Shanx regions . More detailed reports on this compound and its analogs are expected to be published in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinostatin is isolated from the fermentation broth of Streptomyces carzinostaticus. The isolation process involves several steps, including solvent extraction, precipitation, and chromatographic purification. The compound is then further purified using high-performance liquid chromatography (HPLC) to obtain the desired purity .

Industrial Production Methods: Industrial production of zinostatin involves large-scale fermentation of Streptomyces carzinostaticus under controlled conditions. The fermentation broth is subjected to a series of extraction and purification steps to isolate the active compound. The final product is formulated for clinical use, often in combination with other agents to enhance its therapeutic efficacy .

Chemical Reactions Analysis

Types of Reactions: Zinostatin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of zinostatin, each with distinct biological activities and potential therapeutic applications .

properties

IUPAC Name

3-(2-ethylphenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTJKLLUVOTSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225333
Record name Etaqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7432-25-9
Record name 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7432-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etaqualone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etaqualone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etaqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETAQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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